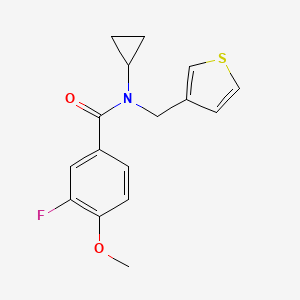

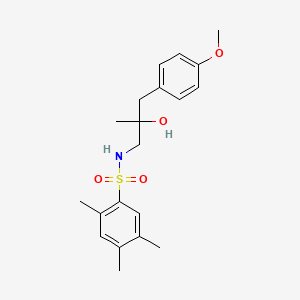

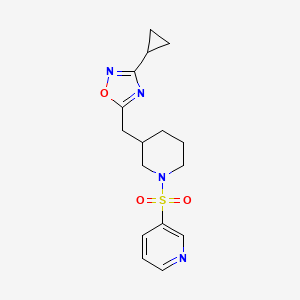

![molecular formula C21H25N3O B3014075 2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide CAS No. 861428-69-5](/img/structure/B3014075.png)

2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a focal point in several studies due to their potential therapeutic applications. For instance, a series of novel benzimidazoles were synthesized to act as selective neuropeptide Y Y1 receptor antagonists, with the aim of developing antiobesity drugs . Another study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds, which were evaluated as potential anticonvulsant agents . Additionally, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide was synthesized as a versatile reagent for preparing imidazole-amine ligands . These studies highlight the diverse synthetic approaches and the importance of the benzimidazole core in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. In one study, the crystal structure of a benzimidazole derivative was determined by single-crystal X-ray diffraction, providing insights into the conformation and potential interactions of the compound . Similarly, the structure and conformation of N-(1H-Benzimidazol-2-yl)-N'-benzyl proponamidine were elucidated using NMR and X-ray diffraction, revealing important hydrogen bonding patterns . These structural analyses are essential for understanding the relationship between the molecular structure of benzimidazole derivatives and their biological functions.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of N-(1H-benzimidazol-2-yl)-N'-benzyl proponamidine involved a reaction between an ester and benzylamine, showcasing the reactivity of the benzimidazole moiety . The preparation of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester also demonstrated the versatility of benzimidazole derivatives in forming new compounds with different functional groups . These reactions are indicative of the potential for benzimidazole derivatives to undergo various chemical transformations, which can be exploited in drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their substituents and molecular framework. For instance, the introduction of different substituents on the benzimidazole ring can significantly alter the compound's solubility, stability, and reactivity . The crystallographic studies provide detailed information on the molecular geometry, which can affect the physical properties such as melting point and solubility . Understanding these properties is crucial for the development of benzimidazole-based drugs, as they directly impact the drug's pharmacokinetics and pharmacodynamics.

科学的研究の応用

Organic Synthesis Methodologies

In the realm of organic synthesis, benzimidazole derivatives are utilized for their reactivity and potential in creating diverse molecular structures. For instance, the study by Katritzky, Szajda, and Lam (1993) demonstrates the β-lithiations of carboxamides leading to β-substituted-α,β-unsaturated amides, showcasing a method to introduce functionality and complexity into molecules (Katritzky, Szajda, & Lam, 1993).

Radiopharmaceutical Development

Benzimidazole derivatives have been explored for their potential in imaging and therapy in the medical field. Li et al. (2005) synthesized and evaluated radioiodinated nitroimidazole analogues as markers for tumor hypoxia, highlighting the role of these compounds in diagnosing and monitoring cancerous tissues (Li, Chu, Liu, & Wang, 2005).

DNA Interactions and Anticancer Properties

The interaction of benzimidazole derivatives with DNA and their anticancer properties have been a significant area of research. Paul et al. (2015) synthesized a series of new benzimidazole-based Schiff base copper(II) complexes and investigated their DNA binding, cellular DNA lesions, and cytotoxicity, showing potential for cancer treatment (Paul et al., 2015).

Antimicrobial Activities

Benzimidazole compounds have also been studied for their antimicrobial properties. For example, Dawbaa et al. (2021) synthesized novel thiazole derivatives with benzimidazole components and evaluated their antimicrobial and cytotoxic activities, demonstrating the versatility of these compounds in combating microbial infections (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

作用機序

Target of Action

Benzimidazole molecules, which are a key structural component of this compound, have been found to be effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. Benzimidazole derivatives have been shown to inhibit enzymes involved in arachidonic acid metabolism, which plays a significant role in inflammation

Biochemical Pathways

It’s worth noting that benzimidazole molecules are a constituent of vitamin-b12 , suggesting that they may play a role in metabolic processes related to this essential nutrient.

Pharmacokinetics

The presence of the benzimidazole moiety could potentially influence these properties, as benzimidazole derivatives have been shown to have a wide range of biological activities .

Result of Action

Given the potential anti-inflammatory effects suggested by the inhibition of arachidonic acid metabolism , it’s possible that this compound could have a mitigating effect on inflammatory responses.

特性

IUPAC Name |

2-methyl-N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-15(2)21(25)22-13-12-20-23-18-6-4-5-7-19(18)24(20)14-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBDSVLGZZHWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

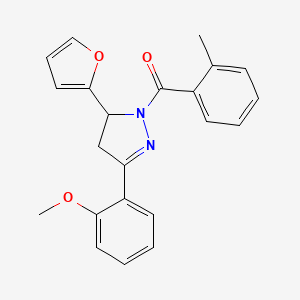

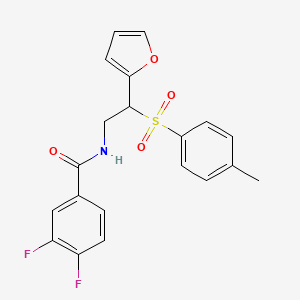

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

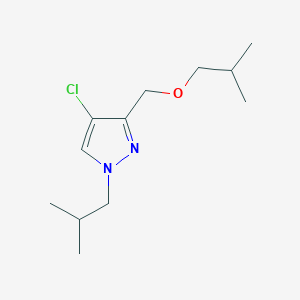

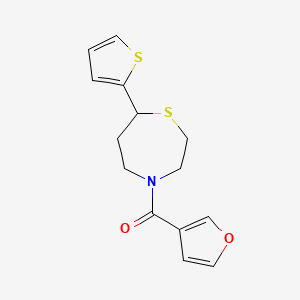

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

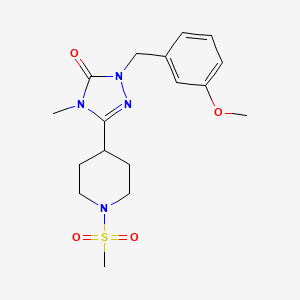

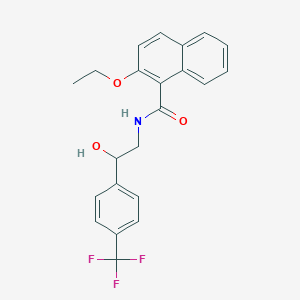

![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)

![1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B3014015.png)